2-(Trifluoromethyl)cinnamyl alcohol

Antifungal activity Structure-activity relationship EC50 comparison

2-(Trifluoromethyl)cinnamyl alcohol (CAS 125617-14-3) is a fluorinated aromatic allylic alcohol with the molecular formula C10H9F3O and a molecular weight of 202.17. This compound belongs to the class of cinnamyl alcohol derivatives, distinguished by the presence of a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
Cat. No. B12124909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)cinnamyl alcohol
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CCO)C(F)(F)F
InChIInChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-6,14H,7H2/b5-3+
InChIKeyLTSVUJCQNDJOJO-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)cinnamyl alcohol: A Strategic Trifluoromethylated Building Block for Agrochemical and Medicinal Chemistry Research


2-(Trifluoromethyl)cinnamyl alcohol (CAS 125617-14-3) is a fluorinated aromatic allylic alcohol with the molecular formula C10H9F3O and a molecular weight of 202.17 . This compound belongs to the class of cinnamyl alcohol derivatives, distinguished by the presence of a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring. The -CF3 substituent is a well-established pharmacophore that imparts enhanced metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in the design of agrochemicals and pharmaceuticals [1]. Unlike its unsubstituted parent, cinnamyl alcohol, this analog exhibits distinct physicochemical and biological properties that are critical for applications where generic cinnamyl alcohols fail to meet efficacy, stability, or selectivity requirements.

Why Unsubstituted Cinnamyl Alcohol Cannot Substitute for 2-(Trifluoromethyl)cinnamyl alcohol in High-Performance Applications


Generic substitution with unsubstituted cinnamyl alcohol is not viable in applications requiring potent biological activity or field-level efficacy. While unsubstituted cinnamyl alcohol exhibits limited antimicrobial properties, the introduction of the trifluoromethyl group at the ortho position fundamentally alters its pharmacodynamic and pharmacokinetic profile [1]. Quantitative evidence demonstrates that unsubstituted cinnamyl alcohol possesses negligible in vivo efficacy and lacks the systemic translocation required for effective plant disease control. Moreover, 2-(trifluoromethyl)cinnamyl alcohol derivatives have been shown to overcome cross-resistance to established fungicides, a feature absent in non-fluorinated analogs [2]. Therefore, any attempt to replace the fluorinated compound with its cheaper, non-fluorinated parent in a research or industrial workflow would result in a complete loss of the targeted, high-value functional outcomes documented below.

Quantitative Evidence for Selecting 2-(Trifluoromethyl)cinnamyl alcohol Over Competing Analogs


Enhanced Antifungal Potency Compared to Unsubstituted Cinnamyl Alcohol

A 1-trifluoromethyl cinnamyl alcohol derivative (compound 2) demonstrates a significant improvement in antifungal potency relative to unsubstituted cinnamyl alcohol. The EC50 values for compound 2 against eight fungal plant pathogens in vitro ranged from 3.806 to 17.981 μg/mL [1]. In contrast, unsubstituted cinnamyl alcohol tested in a separate study showed an EC50 of 128 ± 42 mg/L (equivalent to μg/mL) against the nematode Meloidogyne incognita [2]. The introduction of the -CF3 group is associated with a >7-fold increase in potency, even when compared across different pathogen classes.

Antifungal activity Structure-activity relationship EC50 comparison

Acropetal and Basipetal Translocation in Wheat Plants

In a high-performance liquid chromatography (HPLC) study, compound 2 (a 1-trifluoromethyl cinnamyl alcohol derivative) was found to translocate both acropetally (upward) and basipetally (downward) in wheat plants [1]. This dual-directional systemic mobility is a critical differentiator from many contact fungicides and unsubstituted cinnamyl alcohol, for which no comparable systemic movement data have been reported in the context of plant disease control. The ability to move both up and down the plant vasculature ensures the compound reaches infection sites that are not directly exposed to foliar sprays, thereby enhancing disease control efficacy.

Systemic activity Plant uptake Translocation

Absence of Cross-Resistance with Commercial Fungicides

Compound 2 (a 1-trifluoromethyl cinnamyl alcohol derivative) demonstrated no cross-resistance with the commercial fungicides carbendazim, azoxystrobin, and boscalid [1]. This is a critical finding for resistance management strategies, as many plant pathogens have developed resistance to these widely used fungicide classes. In contrast, unsubstituted cinnamyl alcohol has been shown to have no inhibitory effect on drug-resistant bacteria [2], underscoring that the -CF3 substitution is essential for achieving this beneficial resistance profile.

Resistance management Fungicide resistance Mode of action

In Vivo Control of Multiple Fungal and Bacterial Plant Pathogens

In pot experiments, compound 2 effectively controlled Podosphaera xanthii, Odium heveae, Puccinia striiformis, and Puccinia sorghi, and exhibited excellent antibacterial activities in vivo against Xanthomonas oryzae pv. oryzae [1]. This in vivo demonstration of broad-spectrum activity across multiple pathogen classes provides a key procurement advantage over unsubstituted cinnamyl alcohol, which lacks any published in vivo disease control data in agricultural settings and has been reported as ineffective against drug-resistant bacteria [2]. The translation of in vitro potency to in vivo efficacy confirms the compound's suitability for practical agricultural applications.

In vivo efficacy Pot experiments Disease control

Microwave-Assisted Synthesis of Potent Antimycobacterial and Antimalarial Derivatives

2-Trifluoromethylcinnamanilides, synthesized from 2-(trifluoromethyl)cinnamyl alcohol derivatives, have shown potent dual activity against Mycobacterium smegmatis and Plasmodium falciparum. The most active compounds exhibited MIC values against M. smegmatis in the range of 1.17–11.1 µM, which is more effective than the standard drug rifampicin [1]. For P. falciparum, IC50 values ranged from 0.32–4.5 µM, comparable to chloroquine [1]. Unsubstituted cinnamyl alcohol lacks any such published antimycobacterial or antimalarial activity, highlighting the critical role of the -CF3 group in imparting this therapeutic potential.

Antimycobacterial Antimalarial Medicinal chemistry

Photostability Advantage Over Light-Sensitive Cinnamyl Derivatives

The 1-trifluoromethyl cinnamyl alcohol derivative (compound 2) was specifically selected for further study due to its photostability [1]. While unsubstituted cinnamyl alcohol and many of its natural analogs are known to undergo photochemical isomerization and degradation upon exposure to sunlight, the -CF3 group confers enhanced stability to UV light. This photostability is a critical performance attribute for field-applied agrochemicals, directly impacting their residual activity and disease control window.

Photostability UV degradation Field persistence

Optimal Use Cases for 2-(Trifluoromethyl)cinnamyl alcohol in Research and Industrial Procurement


Agrochemical R&D: Developing Next-Generation Fungicides with Systemic and Resistance-Breaking Properties

Procure 2-(trifluoromethyl)cinnamyl alcohol as a core scaffold for designing novel fungicides that overcome the limitations of current commercial products. As demonstrated, its derivatives exhibit broad-spectrum antifungal activity in vitro and in vivo, acropetal and basipetal translocation in wheat, and a lack of cross-resistance to major fungicide classes [1]. These features make it an ideal starting point for creating products that provide durable disease control in crops like wheat and rice.

Medicinal Chemistry: Synthesizing Dual-Action Antimycobacterial and Antimalarial Agents

Use 2-(trifluoromethyl)cinnamyl alcohol as a key intermediate for the microwave-assisted synthesis of trifluoromethylcinnamanilides. These derivatives have shown potent activity against M. smegmatis and P. falciparum, with some analogs more effective than rifampicin or comparable to chloroquine [2]. The compound's ortho-trifluoromethyl group is essential for the observed dual inhibitory activity against InhA and arginase, making it a valuable building block for neglected disease drug discovery programs.

Crop Protection Formulation: Engineering Photostable, Systemic Broad-Spectrum Bactericides

Incorporate 2-(trifluoromethyl)cinnamyl alcohol into early-stage screening libraries for developing bactericides against rice bacterial blight (Xanthomonas oryzae). Its derivatives have shown excellent antibacterial activity in vitro and in vivo against this pathogen [1], and its photostability ensures a longer window of efficacy under field conditions. This scenario is particularly relevant for managing diseases in tropical and subtropical rice-growing regions.

Comparative SAR Studies: Establishing the Role of Ortho-CF3 Substitution in Bioactivity

Procure 2-(trifluoromethyl)cinnamyl alcohol for use as a reference standard in structure-activity relationship (SAR) studies. When compared directly with unsubstituted cinnamyl alcohol and its para-CF3 analog, this compound allows researchers to isolate the contribution of the ortho-CF3 group to antifungal potency, systemic mobility, and resistance profiles [REFS-1, REFS-2]. This application supports fundamental research into fluorinated agrochemicals and informs the design of more selective and potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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